
3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Cyclopropyl-1H-pyrazol-1-yl)propan-1-amine, also known as CPPA, is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. CPPA is a cyclopropyl derivative of pyrazole, and it has been used in the synthesis of a variety of compounds, including pharmaceuticals. CPPA has also been studied for its potential applications in medicine, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives
3-(1H-indol-3-yl)-1H-pyrazol-5-amine has been used as a key intermediate in synthesizing novel pyrazolo[1,5-a]pyrimidines, which are of pharmaceutical interest. This compound is also pivotal in creating polyfunctionally substituted imidazo[1,2-b]pyrazole, pyrazolo[1,5-a][1,3]diazepine, and pyrazolo[1,5-c][1,3,5]thiadiazine derivatives, showcasing its versatility in drug development and pharmaceutical research (El‐Mekabaty et al., 2017).
Synthesis of Antioxidant Agents
The compound has been utilized in synthesizing new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which have been evaluated as antioxidant agents. This shows the potential use of the compound in creating pharmaceuticals with antioxidant properties, contributing to healthcare and treatment of diseases associated with oxidative stress (El‐Mekabaty et al., 2016).
Functional Modification of Hydrogels
3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine and its derivatives have been used to modify radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reactions. These amine-modified polymers exhibit increased swelling and thermal stability, making them suitable for medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Applications in Catalysis
The compound has been explored in palladium-catalyzed direct arylations, specifically employed in coupling reactions without decomposing the cyclopropyl unit. This highlights its application in synthetic chemistry and pharmaceutical manufacturing processes (Sidhom et al., 2018).
Antibacterial and Antifungal Activities
Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showcases potent antimicrobial activities, providing a basis for developing new antibacterial and antifungal agents. The structure-activity relationships studied in these compounds pave the way for future drug development and therapeutic applications (Raju et al., 2010).
Propiedades
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHPUYCMANUDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006469-86-8 |
Source


|
| Record name | 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

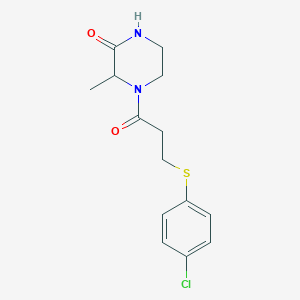

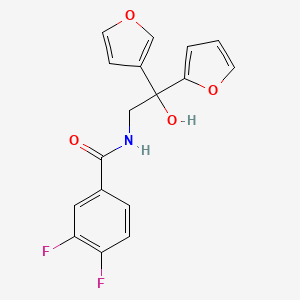
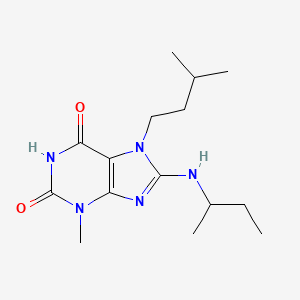
![Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B2594460.png)
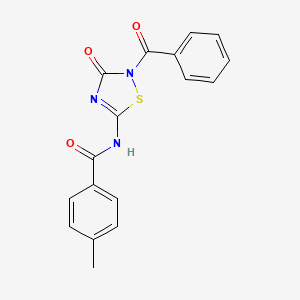

![2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole](/img/structure/B2594467.png)
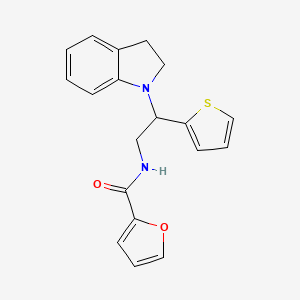
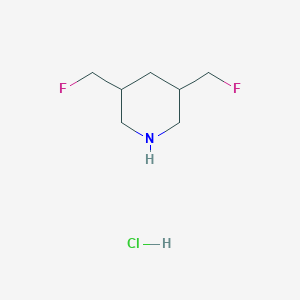

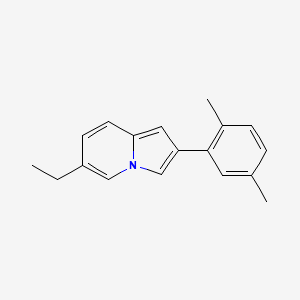
![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)
![Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2594476.png)